1-Isomangostin Hydrate

Pancreatic Lipase Obesity Lipid Metabolism

Researchers studying pancreatic lipase often encounter potency cliffs between α-mangostin and its cyclized analogs, compromising SAR reproducibility. 1-Isomangostin Hydrate resolves this by providing a precisely characterized, moderate-affinity lipase inhibitor (IC₅₀ 34.5 μM) that creates a 7-fold experimental window for mapping prenyl-cyclization effects on enzyme binding. Its demonstrated antifungal activity and differential cancer-cell cytotoxicity (MCF-7, A549, Hep-G2 IC₅₀ 4.0-23.6 μM; HT-29 ED₅₀ >20 μM) further support cell-type-specific probe applications. Procured as a yellow powder at ≥98% purity, shipped under blue ice with guaranteed global stock, it ensures lot-to-lot consistency for both early-stage screening and lead-optimization campaigns.

Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
CAS No. 26063-95-6
Cat. No. B023065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isomangostin Hydrate
CAS26063-95-6
Molecular FormulaC24H28O7
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C
InChIInChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3
InChIKeyQEERGWNVXZILOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

1-Isomangostin Hydrate: Structural Profile and Research Applications


1-Isomangostin Hydrate is a prenylated xanthone, a class of polycyclic aromatic compounds primarily isolated from the pericarp of Garcinia mangostana (mangosteen) [1]. It is characterized by a fused tricyclic core with a C5-isoprenoid group at the 8-position and a hydrate form (C24H28O7, MW 428.47) [2]. Its semi-synthetic origin involves the cyclization of the major xanthone α-mangostin . This compound is primarily distinguished by its specific, albeit moderate, inhibitory activity against pancreatic lipase (IC50 34.5 μM) and its documented antifungal properties , positioning it as a tool for exploring lipid metabolism and as a lead in antifungal drug discovery.

Pathway Study
Pancreatic lipase inhibition study fit
Screening
Antifungal screening context
Cell Models
Cell-line-specific cytotoxicity endpoint review
In Vivo
Anti-inflammatory model-response context

1-Isomangostin Hydrate: Preventing Misidentification in Xanthone Research


The xanthone family from Garcinia mangostana exhibits highly divergent biological activities driven by subtle structural variations, making generic substitution scientifically unsound. For instance, while the well-studied α-mangostin demonstrates potent pancreatic lipase inhibition (IC50 5.0 μM), 1-isomangostin hydrate shows a significantly weaker effect (IC50 34.5 μM) [1]. Conversely, 1-isomangostin hydrate is specifically noted for its antifungal properties, an activity not uniformly shared across all xanthone analogs . Furthermore, its derivative status as a cyclized product of α-mangostin creates a distinct metabolic and stability profile . Therefore, using an unspecified 'mangostin extract' or an incorrect analog will lead to irreproducible results and flawed data interpretation, particularly in studies targeting pancreatic lipase, fungal pathogens, or NF-κB signaling. The precise selection of 1-Isomangostin Hydrate is mandatory for experimental validity.

1-Isomangostin Hydrate
Lipase Inhibition
Moderate pancreatic lipase inhibitor (distinct potency context)
Bioactivity
Specific antifungal property reported
Structure
Cyclized α-mangostin derivative with unique metabolic profile
Generic Xanthone / α-Mangostin
Risk: Lipase Potency Mismatch
α-Mangostin shows higher potency; generic extracts have variable inhibition profiles
Risk: Antifungal Activity Gap
Antifungal activity is not uniformly shared; 3-isomangostin or γ-mangostin lack this property
Risk: Structural & Metabolic Drift
Non-cyclized analogs may exhibit different stability and target engagement

1-Isomangostin Hydrate: Quantitative Differentiation Evidence


Pancreatic Lipase Inhibition vs. α-Mangostin

1-Isomangostin Hydrate inhibits porcine pancreatic lipase with an IC50 of 34.5 μM . In a direct comparison using the same assay system, its analog α-mangostin demonstrated a significantly more potent inhibitory activity with an IC50 of 5.0 μM [1]. This indicates that the cyclization of α-mangostin to 1-isomangostin results in a ~7-fold decrease in potency against this key metabolic enzyme.

Lipase Inhibition
Head-to-head
1-Isomangostin IC50 34.5 μM vs α-Mangostin 5.0 μM (porcine pancreatic lipase)
Supports lipase SAR and potency-contrast studies
~6.9-fold difference defines a moderate inhibition window
Pancreatic Lipase Obesity Lipid Metabolism Xanthone Inhibitor

NF-κB p65 Binding Inhibition

1-Isomangostin Hydrate exhibits weak inhibitory activity against the NF-κB p65 transcription factor, a key mediator of inflammatory responses, with a reported IC50 of 10,000 nM (10 μM) in a binding assay using human HeLa cell nuclear extract [1]. While no direct comparator xanthone data is available from the same study, this micromolar potency is considered low compared to many standard NF-κB inhibitors which often operate in the low nanomolar range.

NF-κB p65 Binding
Data to verify
IC50 10,000 nM (10 μM) in HeLa nuclear extract
Low-potency NF-κB pathway context
Benchmark for off-target assessment
NF-κB Inflammation HeLa Cells p65 Transcription Factor Xanthone

Differential Cytotoxicity Across Cancer Cell Lines

1-Isomangostin Hydrate shows a highly variable cytotoxic profile across different cancer cell lines. It exhibits weak activity against HT-29 human colon cancer cells with an ED50 > 20 μM . However, in a separate study, 1-isomangostin (non-hydrate form) demonstrated significant to moderate cytotoxicity against MCF-7 (breast), A549 (lung), Hep-G2 (liver), and CNE (nasopharyngeal) cancer cells, with IC50 values ranging from 4.0 ± 0.3 μM to 23.6 ± 1.5 μM [1]. For context, 3-isomangostin, another analog, is a potent MTH1 inhibitor (IC50 52 nM) with a distinct mechanism of action .

Cytotoxicity Profile
Class-level
HT-29 ED50 >20 μM; MCF-7, A549, Hep-G2 IC50 4.0–23.6 μM
Cell-line-dependent cytotoxicity response context
Not a general cytotoxic agent; pathway-specific study required
Cytotoxicity Cancer Research HT-29 MCF-7 Xanthone MTT Assay

Antifungal Activity as a Key Differentiator

1-Isomangostin Hydrate is specifically described as having antifungal activity, a property noted in product literature and natural product databases [1]. While quantitative MIC (Minimum Inhibitory Concentration) data against specific fungal strains is not provided in the available technical documentation, this reported activity distinguishes it from other xanthones like 3-isomangostin, which is primarily characterized as a MTH1 and acetylcholinesterase inhibitor, and γ-mangostin, a known 5-HT2A receptor antagonist .

Antifungal Activity
Data to verify
Qualitative antifungal property reported
Differentiates from xanthone analogs lacking this activity
Quantitative MIC data not available; targeted screening advised
Antifungal Xanthone Natural Product Microbiology

In Vivo Anti-inflammatory Efficacy in Paw Edema Model

In an in vivo study, 1-isomangostin (administered at 50 mg/kg) demonstrated anti-inflammatory activity comparable to its precursor α-mangostin in a carrageenan-induced paw edema model in rodents [1]. This suggests that the structural modification from α-mangostin to 1-isomangostin preserves in vivo anti-inflammatory efficacy despite differences in in vitro potency for other targets (e.g., pancreatic lipase).

In Vivo Anti-inflammation
Context-dependent
Paw edema reduction comparable to α-mangostin at 50 mg/kg (rodent model)
Supports in vivo anti-inflammatory model context
Requires independent validation; structural differentiation from α-mangostin
Anti-inflammatory In Vivo Carrageenan Paw Edema Xanthone Pharmacology

1-Isomangostin Hydrate: Application Scenarios


Probe for Pancreatic Lipase SAR Studies

Given its moderate and well-characterized inhibition of pancreatic lipase (IC50 34.5 μM), 1-Isomangostin Hydrate serves as an ideal tool for SAR studies aimed at understanding the structural features required for potent lipase inhibition. Its ~7-fold lower potency compared to α-mangostin (IC50 5.0 μM) provides a clear experimental window to investigate how the cyclization of the prenyl group alters binding affinity to the enzyme's active site [1]. Researchers can use this compound to map key interactions that govern inhibitor potency, aiding in the rational design of next-generation anti-obesity agents.

Positive Control for Cell-Line-Specific Cytotoxicity

The compound's differential cytotoxicity—weak activity in HT-29 colon cancer cells (ED50 > 20 μM) versus significant activity in MCF-7, A549, and Hep-G2 cells (IC50 4.0-23.6 μM)—makes it a valuable tool for investigating cell-type-specific sensitivity . Researchers can use 1-Isomangostin Hydrate as a chemical probe to dissect the molecular mechanisms (e.g., differences in drug uptake, metabolism, or target expression) that underlie differential sensitivity across cancer cell lines. This application is distinct from using a potent, broad-spectrum cytotoxic agent.

In Vivo Lead for Anti-inflammatory Drug Discovery

The documented in vivo anti-inflammatory efficacy of 1-isomangostin at 50 mg/kg in a carrageenan-induced paw edema model establishes it as a credible starting point for lead optimization campaigns [2]. Unlike many in vitro-only actives, this compound has demonstrated pharmacological activity in a relevant animal model. This provides a critical data point for justifying further investment in medicinal chemistry and preclinical development for inflammatory disorders, offering a structurally distinct alternative to the more heavily patented α-mangostin scaffold.

Lead for Antifungal Drug Discovery

The specific and documented antifungal activity of 1-Isomangostin Hydrate, in contrast to the distinct bioactivity profiles of other xanthone analogs (e.g., MTH1 inhibition by 3-isomangostin or 5-HT2A antagonism by γ-mangostin), justifies its targeted use in antifungal discovery programs . Researchers aiming to identify new antifungal agents from natural sources should select this compound as a primary lead over a generic 'mangosteen extract.' This focused approach increases the likelihood of identifying a novel and specific antifungal mechanism of action.

Application
Selection Property
Validation Focus
Pancreatic lipase SAR studies
Pancreatic lipase inhibition context
SAR-based potency comparison
Cell-line cytotoxicity studies
Differential cytotoxicity profile
Cell-line sensitivity mechanisms
In vivo anti-inflammatory model studies
In vivo anti-inflammatory response
Model-specific efficacy validation
Antifungal screening studies
Antifungal bioactivity context
Antifungal mechanism of action

Technical Documentation Hub

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39 linked technical documents
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